molecular formula C5H8O3 B13944241 1-Hydroxypentane-2,4-dione CAS No. 61144-86-3

1-Hydroxypentane-2,4-dione

Cat. No.: B13944241
CAS No.: 61144-86-3
M. Wt: 116.11 g/mol
InChI Key: VBUBLWCIADYRMB-UHFFFAOYSA-N
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Description

1-Hydroxypentane-2,4-dione, also known as 3-hydroxy-2,4-pentanedione, is an organic compound with the molecular formula C5H8O3. It is a diketone with a hydroxyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxypentane-2,4-dione can be synthesized through several methods. One common approach involves the reaction of acetylacetone with formaldehyde in the presence of a base, such as sodium hydroxide. The reaction proceeds via aldol condensation, followed by dehydration to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium on carbon (Pd/C) can be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxypentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 1-Hydroxypentane-2,4-dione is unique due to the presence of both hydroxyl and diketone functional groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a broader range of applications in organic synthesis and enzymatic assays .

Properties

IUPAC Name

1-hydroxypentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(7)2-5(8)3-6/h6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUBLWCIADYRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577275
Record name 1-Hydroxypentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61144-86-3
Record name 1-Hydroxypentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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